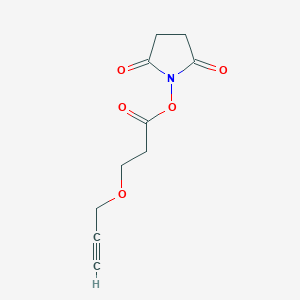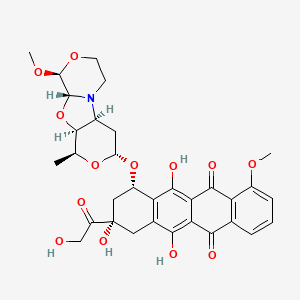
Ester de Propargyl-PEG1-NHS
Vue d'ensemble
Description
Propargyl-PEG1-NHS ester is a non-cleavable 1-unit PEG linker used in antibody-drug conjugation (ADC) to connect antibodies with drugs . It is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Propargyl-PEG1-NHS ester involves gold-catalyzed reactions of propargyl esters . The gold-catalyzed reactions of propargyl esters have been used to realize new single-step strategies for carbocyclic and heterocyclic synthesis .Molecular Structure Analysis
The molecular formula of Propargyl-PEG1-NHS ester is C10H11NO5 . It has a molecular weight of 225.20 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .Chemical Reactions Analysis
Propargyl-PEG1-NHS ester contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG1-NHS ester has a molecular weight of 225.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 . The exact mass is 225.06372245 g/mol .Applications De Recherche Scientifique
Bioconjugaison
L'ester de Propargyl-PEG1-NHS est un réactif réactif aux amines utilisé pour la dérivatisation des peptides, des anticorps et des surfaces recouvertes d'amines {svg_1} {svg_2}. Le groupe propargyle peut réagir avec les azides dans une réaction de cycloaddition azide-alcyne catalysée par le cuivre (CuAAC), également connue sous le nom de « chimie clic », pour former une liaison triazole stable. Cela en fait un outil précieux en bioconjugaison, où il peut être utilisé pour relier diverses biomolécules les unes aux autres ou à un support solide.
Modification des polymères
L'this compound peut être utilisé dans la synthèse de dérivés de poly(éthylène glycol) (PEG) hétérobifonctionnels terminés par un groupe propargyle {svg_3}. Ces dérivés possèdent des groupes terminaux hydroxyle, carboxyle, mercapto ou hydrazide, et peuvent être utilisés pour modifier les propriétés des polymères, les rendant plus adaptés à diverses applications, telles que l'administration de médicaments ou le génie tissulaire {svg_4}.
Administration de médicaments
L'espaceur PEG hydrophile de l'this compound augmente la solubilité dans les milieux aqueux {svg_5}. Cette propriété, combinée à la possibilité de conjuguer le composé avec divers médicaments, en fait un candidat prometteur pour une utilisation dans les systèmes d'administration de médicaments.
Approches chimoprotéomiques
L'this compound peut être utilisé comme outil pour identifier les points chauds ligandables nucléophiles par des approches chimoprotéomiques {svg_6}. Cela peut aider à la découverte de nouvelles cibles médicamenteuses et au développement de nouvelles stratégies thérapeutiques.
Intermédiaires synthétiques et blocs de construction
Le groupe propargyle est une entité très polyvalente dont l'introduction dans les blocs de construction de petites molécules ouvre de nouvelles voies synthétiques pour une élaboration ultérieure {svg_7}. L'this compound peut servir d'étape stratégique dans une séquence réactionnelle qui aboutit à la formation de structures plus élaborées/complexes {svg_8}.
Génie tissulaire
En raison de sa faible toxicité, de sa bonne hydrophilie, de son excellente biocompatibilité et de sa biodégradabilité, le PEG peut être utilisé comme matériau prometteur dans des applications biomédicales telles que les matériaux d'échafaudage 3-D en génie tissulaire {svg_9}.
Mécanisme D'action
Target of Action
Propargyl-PEG1-NHS ester, also known as N-Succinimidyl 3-(propargyloxy)propionate, is primarily used in the field of bioconjugation . Its primary targets are amines present in biomolecules such as peptides and antibodies . The compound is particularly useful in the creation of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the drug .
Mode of Action
The compound contains an NHS ester group and a propargyl group . The NHS ester group reacts readily with primary amines, forming a stable amide bond . This allows the compound to attach to biomolecules containing amine groups, such as antibodies . The propargyl group, on the other hand, is an alkyne that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This “click chemistry” reaction enables the attachment of azide-containing molecules, allowing for further functionalization .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG1-NHS ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, is highly reliable and selective, making it ideal for bioconjugation applications . The resulting triazole linkage is stable and resistant to cleavage, ensuring the durability of the conjugate .
Result of Action
The result of the action of Propargyl-PEG1-NHS ester is the formation of a stable amide bond with amines and a triazole linkage with azides . These linkages allow for the attachment of various functional groups to biomolecules, enabling the creation of complex structures such as ADCs .
Action Environment
The action of Propargyl-PEG1-NHS ester is influenced by several environmental factors. The NHS ester group reacts with amines most efficiently at a pH of 7-9 . Additionally, the CuAAC reaction requires the presence of a copper catalyst . The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its use in biological environments .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Propargyl-PEG1-NHS ester plays a significant role in biochemical reactions, particularly in the field of ADC. It interacts with amines through its NHS ester functionality . The nature of these interactions is primarily covalent bonding, which leads to stable linkages .
Cellular Effects
The effects of Propargyl-PEG1-NHS ester on cells are largely determined by the drug it is conjugated to in the context of ADC. It influences cell function by enabling the targeted delivery of the drug to the cell . The impact on cell signaling pathways, gene expression, and cellular metabolism would be dependent on the specific drug used in the ADC.
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG1-NHS ester involves its reaction with amines to form stable covalent bonds . This allows it to conjugate drugs to antibodies, enabling targeted drug delivery. It does not directly interact with biomolecules, inhibit or activate enzymes, or change gene expression .
Transport and Distribution
The transport and distribution of Propargyl-PEG1-NHS ester within cells and tissues are facilitated by the antibody it is conjugated to in an ADC . The ADC can bind to specific antigens on the cell surface, leading to internalization and distribution of the drug within the cell .
Subcellular Localization
The subcellular localization of Propargyl-PEG1-NHS ester is determined by the ADC it forms. The ADC, upon binding to its target antigen, is typically internalized and trafficked to lysosomes where the drug is released . The specific compartments or organelles it is directed to would depend on the properties of the drug used in the ADC .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIKHHMUNOVQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1174157-65-3 | |
| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propargyl-N-hydroxysuccinimidyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)







